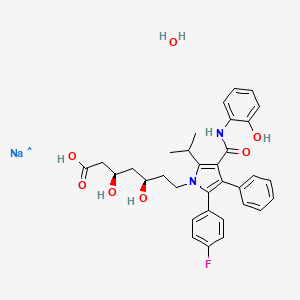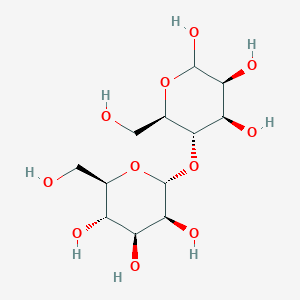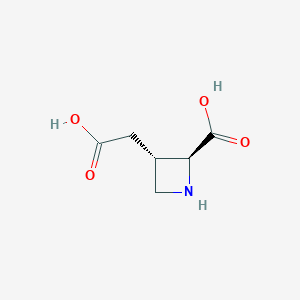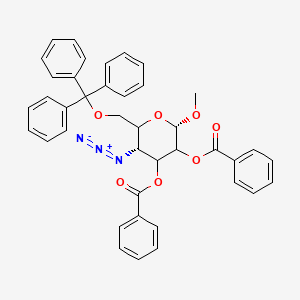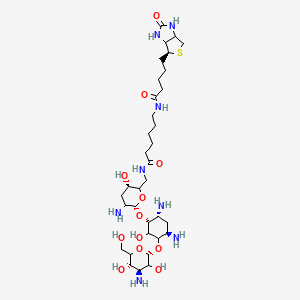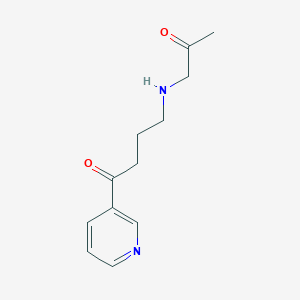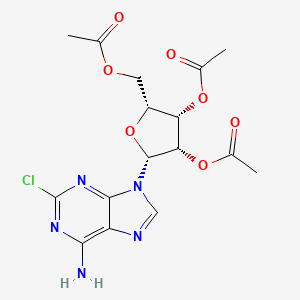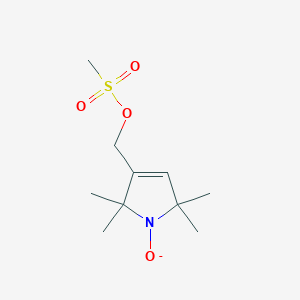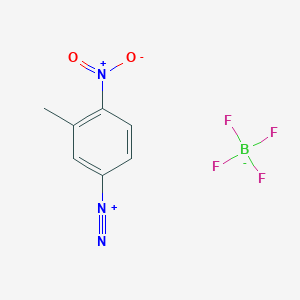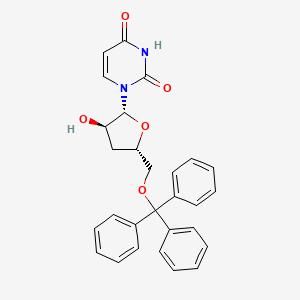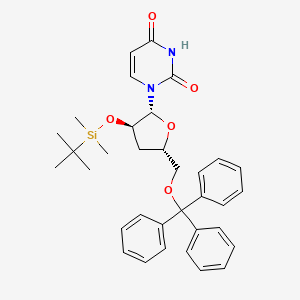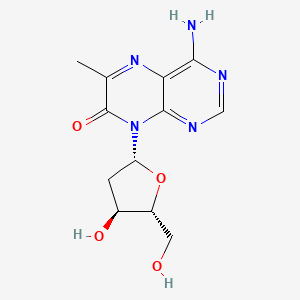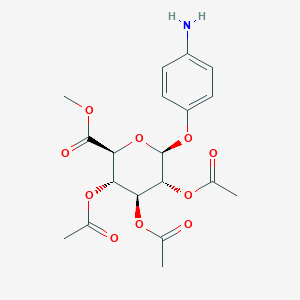
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that plays a crucial role in various biochemical applications, particularly in the study of glucuronidation reactions. This compound is often used as a model or a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves chemo-enzymatic methods, where methyl acetyl derivatives are stereospecifically synthesized from cesium salts of carboxylic acids and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate. This process is highlighted by the chemoselective enzymatic removal of protecting groups, demonstrating a significant advancement in the synthesis of 1-beta-O-acyl glucuronides (A. Baba & T. Yoshioka, 2007).
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is characterized by its glucuronic acid moiety, acetyl protecting groups, and the methyl ester functional group. This structure is foundational for understanding its chemical behavior and reactivity, particularly in the context of glucuronidation reactions and the synthesis of glucuronic acid derivatives.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the chemoselective enzymatic removal of O-acetyl groups and subsequent deprotection steps to yield the target glucuronide compounds. The enzymatic selectivity towards O-acetyl groups and the final deprotection of methyl ester groups are crucial steps in the synthesis process, showcasing the compound's reactivity and chemical properties (A. Baba & T. Yoshioka, 2007).
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Drug Metabolism
Drug Metabolism and Conjugation Pathways
Drug metabolism is a key area of research, particularly the study of phase II conjugation reactions such as glucuronidation. Glucuronidation involves the addition of glucuronic acid to substances, increasing their solubility and facilitating their excretion. This process is crucial for the metabolism and detoxification of various drugs and xenobiotics. The compound , being a glucuronide ester, could be studied to understand the enzymatic mechanisms involved in glucuronide conjugation and its role in drug metabolism and excretion (Dutton, 1978).
Esterases and Drug Detoxification
The role of esterases in drug metabolism is another significant area of research. Esterases hydrolyze ester bonds in drugs, leading to their activation or detoxification. Understanding how esterases interact with ester-containing drugs, including glucuronide esters, can shed light on the pathways of drug detoxification and the potential for adverse drug reactions (Fukami & Yokoi, 2012).
Biosensors and Analytical Chemistry
Development of Chemosensors
The creation of chemosensors for detecting specific analytes is a rapidly advancing field. Compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester could be utilized in developing biosensors for detecting specific biomarkers or environmental pollutants. Such chemosensors could offer high selectivity and sensitivity for their targets, providing tools for environmental monitoring or clinical diagnostics (Roy, 2021).
Analytical Techniques for Biomarker Analysis
The analysis of biomarkers, such as DNA adducts, is crucial for assessing exposure to carcinogens and the risk of cancer. Techniques for detecting and quantifying biomarkers could be enhanced by using specific glucuronide esters as standards or reagents in assays, improving the accuracy and reliability of these measurements (Chen, Zhang, & Vouros, 2018).
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOHCWHGMRAMB-YTGMWSOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

